![molecular formula C11H9N7O3 B4232721 2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232721.png)
2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C13H9N7O2 and is commonly referred to as MNPP. In
Mechanism of Action
The mechanism of action of MNPP is complex and involves several biochemical pathways. MNPP has been shown to inhibit the activity of certain enzymes, including PI3K and mTOR, which are essential for cancer cell growth and proliferation. MNPP also induces apoptosis, or programmed cell death, in cancer cells. Additionally, MNPP has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MNPP has several biochemical and physiological effects. In addition to its anti-cancer properties, MNPP has been shown to have anti-inflammatory and antioxidant properties. MNPP has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
MNPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. MNPP also has a high degree of specificity for its target enzymes, making it a valuable tool for studying these enzymes and their roles in disease. However, MNPP has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, MNPP has not been extensively studied in animal models, so its in vivo effects are not well understood.
Future Directions
There are several future directions for research on MNPP. One area of interest is in the development of MNPP analogs with improved solubility and bioavailability. Another area of interest is in the study of MNPP's in vivo effects in animal models. Additionally, MNPP's potential applications in the treatment of diabetes and other metabolic disorders warrant further investigation. Finally, MNPP's potential as a tool for studying the role of PI3K and mTOR in disease makes it a valuable compound for future research.
Scientific Research Applications
MNPP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MNPP is in the field of cancer research. MNPP has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. MNPP achieves this by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
properties
IUPAC Name |
2-methyl-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O3/c1-6-9(10(12)19)11-13-2-7(4-17(11)15-6)16-5-8(3-14-16)18(20)21/h2-5H,1H3,(H2,12,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBDOBRBMRNZTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C(=O)N)N3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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